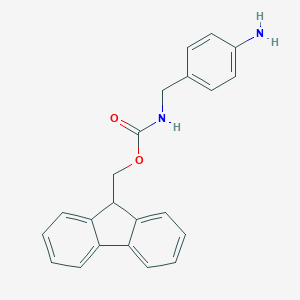

4-(N-Fmoc-aminomethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c23-16-11-9-15(10-12-16)13-24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14,23H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXNVHARJJXJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647160 | |

| Record name | (9H-Fluoren-9-yl)methyl [(4-aminophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159790-81-5 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159790-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl [(4-aminophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(N-Fmoc-aminomethyl)aniline: Properties, Synthesis, and Applications in Peptide and Bioconjugate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 4-(N-Fmoc-aminomethyl)aniline in Synthetic Chemistry

This compound is a bifunctional molecule of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug development. Its structure, featuring a primary aromatic amine and an orthogonally protected primary aliphatic amine, makes it a valuable building block for the construction of complex molecular architectures. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is labile under basic conditions, allows for selective deprotection and subsequent elaboration of the aminomethyl moiety, while the aniline nitrogen provides a handle for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and key applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS) and as a linker in bioconjugates.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 159790-81-5 | [1][3][4][5][6] |

| Molecular Formula | C₂₂H₂₀N₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 344.41 g/mol | [1][2][3][4][5][6] |

| Appearance | Yellow or off-white powder/solid | [2][4] |

| Purity | ≥ 95% | [3][4][][8] |

| Storage Conditions | 0 - 8 °C, protect from light | [2][4] |

Spectroscopic Characterization

While specific, high-resolution spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline and fluorenyl groups, the methylene protons of the aminomethyl and Fmoc groups, and the amine protons. The aromatic region will likely be complex due to overlapping signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the Fmoc group, the carbons of the fluorenyl and aniline rings, and the methylene carbons. The chemical shifts of these carbons provide valuable information for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C=O stretching of the carbamate, and C-N stretching, as well as aromatic C-H and C=C vibrations. The N-H stretching of the primary aromatic amine typically appears as two bands in the 3300-3500 cm⁻¹ region.[11][12]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns can provide further structural information. For Fmoc-protected compounds, a characteristic fragment corresponding to the fluorenylmethyl cation is often observed.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through a two-step process involving the protection of a primary amine followed by an aminomethylation reaction.[1]

Proposed Synthesis Protocol

This protocol is a representative procedure based on established methods for similar transformations.

Step 1: Fmoc Protection of a Suitable Precursor

-

In a round-bottom flask, dissolve the starting material, such as 4-aminobenzylamine, in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Cool the solution in an ice bath and add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to maintain alkaline conditions.

-

Slowly add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove inorganic salts and water-soluble impurities. Extract the product into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification of this compound

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[13][14][15][16]

-

Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed to achieve high purity.

Caption: General workflow for the synthesis of this compound.

Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it can be used to introduce a stable linker or as a building block for creating branched peptides.[1] The Fmoc group's lability to basic conditions, such as piperidine, makes it orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-SPPS.[17][18][19][20]

Protocol for Incorporation into a Peptide Sequence via SPPS

This protocol outlines the general steps for incorporating this compound onto a solid support.

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker, exposing a free amine. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.

-

Coupling:

-

In a separate vessel, pre-activate this compound (3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.

-

Add the activated solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

The peptide chain can then be further elongated by repeating the deprotection and coupling steps with standard Fmoc-protected amino acids.

Caption: Conceptual structure of an Antibody-Drug Conjugate utilizing a linker derived from 4-(aminomethyl)aniline.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable reagent in modern synthetic chemistry. Its unique bifunctional nature, combined with the well-established chemistry of the Fmoc protecting group, provides researchers with a powerful tool for the synthesis of complex peptides and bioconjugates. The ability to selectively functionalize both the aniline and the aminomethyl groups opens up a wide range of possibilities for creating novel molecular entities with tailored properties. As the demand for sophisticated peptide-based therapeutics and targeted drug delivery systems continues to grow, the importance of building blocks like this compound is set to increase, driving further innovation in the fields of medicinal chemistry and drug development.

References

-

The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (n.d.). PubMed. Retrieved from [Link]

-

Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. (n.d.). PubMed. Retrieved from [Link]

-

Advances in Fmoc solid-phase peptide synthesis. (n.d.). PubMed. Retrieved from [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

-

Antibody-drug conjugates: Recent advances in linker chemistry. (n.d.). PubMed. Retrieved from [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). PubMed. Retrieved from [Link]

- WO1997041093A1 - Methods for the synthesis of fmoc protected amines. (n.d.). Google Patents.

-

PubChem. (n.d.). Aniline. Retrieved from [Link]

-

Submonomer synthesis of sequence defined peptoids with diverse side-chains. (n.d.). eScholarship.org. Retrieved from [Link]

-

Linker Technologies in ADCs - How They Impact Efficacy & Stability. (2025, April 7). YouTube. Retrieved from [Link]

-

Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. (n.d.). MDPI. Retrieved from [Link]

- CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (n.d.). Google Patents.

-

Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved from [Link]

-

How to do the Fmoc amino acid recrystallization? (n.d.). ResearchGate. Retrieved from [Link]

-

Antibody‒drug conjugates: Recent advances in linker chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... (n.d.). ResearchGate. Retrieved from [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved from [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Buy this compound | 159790-81-5 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 159790-81-5 [amp.chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. rsc.org [rsc.org]

- 10. 4- (N-Boc)aminomethyl aniline 97 94838-55-8 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. wikieducator.org [wikieducator.org]

- 13. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 19. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 20. luxembourg-bio.com [luxembourg-bio.com]

A Comprehensive Technical Guide to 4-(N-Fmoc-aminomethyl)aniline: A Cornerstone Linker in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of peptide synthesis, bioconjugation, and drug discovery, the strategic use of bifunctional linkers is paramount. Among these, 4-(N-Fmoc-aminomethyl)aniline has emerged as a versatile and indispensable building block. Its unique architecture, featuring a nucleophilic aniline moiety and an aminomethyl group protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, offers chemists precise control over synthetic pathways. This guide provides an in-depth exploration of the core attributes, synthesis, and critical applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes

This compound is a stable, crystalline solid, typically appearing as a white to light brown or yellow powder[1][2]. Its fundamental role in synthesis is dictated by its distinct chemical functionalities, which allow for sequential and orthogonal chemical modifications.

Molecular Formula and Weight

The precise chemical identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in any synthetic protocol.

Structural and Chemical Identifiers

A clear identification of the molecule is essential for sourcing and regulatory purposes. The following table summarizes its key identifiers.

| Identifier | Value |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate[3][][7] |

| CAS Number | 159790-81-5[1][3][5][6][7] |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)N[3][][7] |

| InChI Key | ZJXNVHARJJXJOW-UHFFFAOYSA-N[3][][7] |

The Chemistry of the Fmoc Protecting Group: A Strategic Choice

The utility of this compound is fundamentally linked to the properties of the Fmoc protecting group. Introduced by Louis A. Carpino in the 1970s, the Fmoc group revolutionized peptide chemistry by providing a base-labile protecting group, offering an orthogonal strategy to the acid-labile Boc (tert-butyloxycarbonyl) group[3]. This orthogonality is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).

The Fmoc group is stable under acidic conditions but is readily cleaved by secondary amines, most commonly piperidine[8]. This allows for the selective deprotection of the aminomethyl group without disturbing acid-sensitive protecting groups on amino acid side chains or the linkage to the solid support.

Mechanism of Fmoc Deprotection

The cleavage of the Fmoc group is a two-step elimination reaction initiated by a base:

-

Deprotonation: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.

-

Elimination: This deprotonation induces an elimination reaction, releasing the highly reactive dibenzofulvene (DBF) and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.

The liberated dibenzofulvene is a reactive electrophile that can undergo side reactions with the newly deprotected amine. Piperidine serves a dual role by not only acting as the base for deprotection but also as a scavenger for the DBF byproduct, preventing its unwanted reactions[8].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 159790-81-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Buy this compound | 159790-81-5 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

Synthesis of 4-(N-Fmoc-aminomethyl)aniline

An In-Depth Technical Guide to the Synthesis of 4-(N-Fmoc-aminomethyl)aniline

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical building block in modern peptide synthesis and drug development.[1][2][3] As a bifunctional linker, this molecule uniquely bridges solid-phase peptide synthesis (SPPS) with diverse molecular scaffolds. This document offers a detailed, step-by-step protocol for its preparation, grounded in established chemical principles. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the synthesis. Furthermore, this guide includes a thorough discussion of the reaction mechanism, purification strategies, and analytical characterization of the final product.

Introduction: The Strategic Importance of this compound

This compound, with the IUPAC name 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate, is a versatile organic compound extensively used in peptide chemistry and medicinal chemistry.[][5][6] Its structure incorporates a nucleophilic aniline moiety and a primary amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This arrangement makes it an invaluable asset in several advanced applications:

-

Solid-Phase Peptide Synthesis (SPPS): The Fmoc group is the cornerstone of the most widely used orthogonal protection strategy in SPPS.[7][][9] The aniline nitrogen of this compound can be acylated to incorporate this linker into a peptide sequence, while the Fmoc-protected amine provides a handle for subsequent peptide chain elongation.[1][3]

-

Drug Development and Bioconjugation: The unique architecture of this molecule allows for its use as a linker in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[1][5] The aniline portion can be modified to attach to a targeting moiety, while the deprotected aminomethyl group can be conjugated to a payload, such as a cytotoxic drug.

-

Combinatorial Chemistry: Its bifunctional nature makes it a valuable building block in the generation of diverse chemical libraries for high-throughput screening and drug discovery.

The synthesis of this compound is, therefore, a critical process for laboratories engaged in these areas of research. A reliable and well-understood synthetic protocol is essential for obtaining high-purity material, which is a prerequisite for successful downstream applications.

Synthetic Strategy and Mechanistic Considerations

The most direct and common approach to the synthesis of this compound involves the selective N-acylation of the primary aliphatic amine of 4-(aminomethyl)aniline with a suitable Fmoc-donating reagent. The key to this synthesis is the chemoselective protection of the more nucleophilic aliphatic amine over the less nucleophilic aromatic amine of the starting material.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of the Fmoc-donating reagent. This is followed by the departure of a leaving group, resulting in the formation of the stable carbamate linkage.

The choice of the Fmoc-donating reagent and the reaction conditions are critical for achieving high yield and purity. Commonly used reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[10] While Fmoc-Cl is highly reactive, it can lead to the formation of undesired side products. Fmoc-OSu, on the other hand, offers a good balance of reactivity and stability, making it a preferred choice for many applications.[10]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 4-(aminomethyl)aniline and Fmoc-OSu.

Materials and Equipment

-

Reagents:

-

4-(Aminomethyl)aniline

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

1,4-Dioxane (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer

-

Mass spectrometer

-

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 4-(aminomethyl)aniline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. The total solvent volume should be sufficient to fully dissolve the starting material.

-

Cooling: Place the reaction flask in an ice bath and stir the solution for 15-20 minutes, or until the internal temperature reaches 0-5 °C.

-

Addition of Fmoc-OSu: Dissolve Fmoc-OSu (1.05 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the cooled solution of 4-(aminomethyl)aniline over a period of 30-60 minutes with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material and the appearance of a new, higher-running spot corresponding to the product indicates the completion of the reaction.

-

Work-up:

-

Once the reaction is complete, add deionized water to the reaction mixture to quench any unreacted Fmoc-OSu.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x total volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The exact gradient will depend on the polarity of the product and any impurities.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Data Presentation and Expected Results

The following table summarizes the key properties and expected analytical data for this compound.

| Parameter | Expected Value |

| Molecular Formula | C₂₂H₂₀N₂O₂[][6] |

| Molecular Weight | 344.41 g/mol [][6] |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥ 95%[] |

| Typical Yield | 80-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.77 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 7.05 (d, 2H), 6.63 (d, 2H), 5.05 (br s, 1H), 4.45 (d, 2H), 4.29 (d, 2H), 4.22 (t, 1H), 3.65 (br s, 2H) |

| Mass Spectrometry (ESI+) | m/z: 345.15 [M+H]⁺ |

Note: The provided NMR data is a representative example and may vary slightly depending on the solvent and instrument used.

Trustworthiness and Self-Validating Systems

The reliability of this protocol is ensured by several key factors:

-

Chemoselectivity: The higher nucleophilicity of the aliphatic amine in 4-(aminomethyl)aniline compared to the aromatic amine ensures the selective formation of the desired product.

-

Mild Reaction Conditions: The use of sodium bicarbonate as a mild base and room temperature reaction conditions minimizes the risk of side reactions and degradation of the product.[10]

-

In-Process Controls: The use of TLC for reaction monitoring allows for the precise determination of the reaction endpoint, preventing over- or under-reaction.

-

Robust Purification: Column chromatography is a highly effective method for separating the desired product from any unreacted starting materials or byproducts, ensuring a high degree of purity.

Conclusion

This technical guide provides a comprehensive and field-proven protocol for the synthesis of this compound. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can confidently and reliably prepare this important building block for their work in peptide synthesis, drug development, and bioconjugation. The information presented herein is intended to empower scientists with the knowledge to not only execute the synthesis but also to troubleshoot and adapt the protocol as needed for their specific applications.

References

-

Chem-Impex. This compound. [Link]

-

Chem-Impex. 4-(N-Fmoc-aminometil)anilina. [Link]

-

Chinese Journal of Applied Chemistry. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. [Link]

-

ResearchGate. Methods for the Fmoc protection of aniline. [Link]

- Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Chem-Impex. 4-(Boc-aminomethyl)aniline. [Link]

-

Acadechem. Fmoc solid-phase peptide synthesis enables researchers to create peptide chains using solid support materials. [Link]

-

Semantic Scholar. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

-

ResearchGate. How can I remove Fmoc from solution phase peptide?. [Link]

-

National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

-

ResearchGate. Further application of our protocol a Four aniline examples for.... [Link]

-

SpectraBase. 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 159790-81-5 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chempep.com [chempep.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

4-(N-Fmoc-aminomethyl)aniline solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(N-Fmoc-aminomethyl)aniline in Organic Solvents

Introduction

This compound (CAS: 159790-81-5) is a pivotal bifunctional linker molecule extensively used in organic synthesis, particularly within the realm of Solid-Phase Peptide Synthesis (SPPS).[1][2][3] Its structure incorporates a nucleophilic primary aniline amine, a stable carbamate linkage, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1][2] This unique architecture allows for its incorporation into peptide sequences or attachment to solid supports, serving as a foundational element for constructing complex biomolecules and drug candidates.[1][3]

The success of any synthetic step involving this reagent is fundamentally dependent on its solubility in the chosen reaction medium. Inefficient dissolution can lead to incomplete reactions, reduced yields, and purification challenges. This guide provides a comprehensive analysis of the solubility characteristics of this compound, blending theoretical principles with practical, field-tested methodologies to empower researchers in chemistry and drug development.

Part 1: Theoretical Assessment of Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The widely applied principle of "like dissolves like" provides a strong predictive foundation.[4][5] An analysis of the this compound structure is revealing.

Molecular Structure Breakdown:

-

Fmoc Group (9-fluorenylmethyloxycarbonyl): This is the largest and most dominant feature of the molecule. It is a large, rigid, and highly nonpolar aromatic system. Its presence dictates a strong preference for solvents capable of accommodating bulky, hydrophobic moieties through van der Waals interactions.

-

Aniline Moiety: The phenyl ring with a primary amine (p-aminobenzyl group) is moderately polar. The primary amine is a hydrogen bond donor, while the aromatic ring contributes to the nonpolar character.

-

Carbamate Linker (-NH-C(=O)-O-): This group is polar and contains both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (the carbonyl and ether oxygens).

Predicted Solubility Behavior:

Based on this composite structure, the molecule is amphiphilic but is dominated by the large, nonpolar Fmoc group. Therefore, it is predicted to be most soluble in polar aprotic solvents . These solvents possess a significant dipole moment, allowing them to solvate the polar carbamate and aniline groups, but they lack acidic protons and can effectively solvate the large nonpolar Fmoc group. Conversely, solubility is expected to be poor in highly polar, protic solvents (like water), where the energetic cost of disrupting the solvent's strong hydrogen-bonding network to accommodate the large hydrophobic group is prohibitive, and in purely nonpolar solvents (like hexane), which cannot effectively solvate the polar regions of the molecule.

Caption: Structural components and their predicted interactions with solvent classes.

Part 2: Empirical Solubility Profile

While precise quantitative data is not widely published, an empirical profile can be constructed based on the common use of this compound and the known behavior of similar Fmoc-protected reagents in synthetic chemistry.[6][7][]

| Solvent | Solvent Type | Predicted Solubility | Rationale & Commentary |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The gold standard for SPPS.[7][9] Excellent at solvating both the peptide backbone and the nonpolar Fmoc groups. This is the recommended primary solvent. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | A common alternative to DMF with slightly higher solvating power, especially for aggregating or hydrophobic sequences.[6][7][] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A very strong polar aprotic solvent. Often used as a co-solvent to enhance the solubility of difficult-to-dissolve reagents.[6][10] |

| Dichloromethane (DCM) | Moderately Polar | Soluble to Sparingly Soluble | Less polar than DMF/NMP. While it can dissolve the compound, it is less effective at solvating polar structures. Not ideal for Fmoc-chemistry due to potential side reactions with piperidine.[7][11] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble to Sparingly Soluble | A good solvent for many organic compounds, but its lower polarity compared to DMF may limit the achievable concentration. |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | Its polarity and solvent properties are generally less suited for dissolving large, complex molecules like Fmoc-derivatives compared to DMF or NMP. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Sparingly Soluble to Insoluble | The hydrogen-bonding network of alcohols makes them poor solvents for the large Fmoc group. May be used as an anti-solvent for precipitation/recrystallization. |

| Water | Polar Protic | Insoluble | The extreme polarity and strong hydrogen-bonding network of water make it incapable of solvating the large hydrophobic Fmoc group. |

| Hexane / Heptane | Nonpolar | Insoluble | These solvents cannot effectively solvate the polar carbamate and aniline functionalities of the molecule.[4] |

Part 3: Factors Influencing Dissolution

Several experimental factors can influence the rate and extent of solubility.

-

Temperature: For most solid solutes, solubility increases with temperature.[12] Gentle warming (e.g., to 30-40 °C) can significantly aid in dissolving this compound in solvents like DMF, a common practice for sparingly soluble Fmoc-amino acids.[6]

-

Solvent Quality: The purity of the solvent is critical. For instance, DMF can degrade over time to form dimethylamine, a basic impurity that can prematurely cleave the Fmoc group.[6][7] Always use high-purity, anhydrous-grade solvents for reliable results.

-

Physical Form: The compound is typically supplied as a yellow or off-white powder.[1][13] The particle size and crystallinity can affect the rate of dissolution, though not the ultimate solubility limit. Fine powders dissolve faster than large crystals.

-

Agitation: Continuous stirring or sonication provides the mechanical energy needed to break up solute aggregates and increase the interaction between the solute and solvent molecules, accelerating the dissolution process.

Part 4: Practical Methodologies & Protocols

Workflow for Solvent Selection in SPPS

Caption: Workflow for the Shake-Flask method of solubility determination.

Conclusion

This compound exhibits solubility characteristics that are dominated by its large, nonpolar Fmoc group. It is highly soluble in polar aprotic solvents like DMF, NMP, and DMSO, which are the recommended media for its application in peptide synthesis and other organic reactions. Its solubility is poor in both polar protic and nonpolar aliphatic solvents. For practical applications, dissolution can be aided by standard laboratory techniques such as sonication and gentle warming. By understanding the interplay between the compound's structure and solvent properties, and by employing robust experimental protocols, researchers can ensure the efficient and effective use of this versatile synthetic building block.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Acadepe. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Lambert, K. M., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 51-61. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 159790-81-5 [smolecule.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemimpex.com [chemimpex.com]

A Comprehensive Guide to the Purity Analysis of 4-(N-Fmoc-aminomethyl)aniline for Advanced Research and Pharmaceutical Development

This in-depth technical guide provides a comprehensive framework for the purity analysis of 4-(N-Fmoc-aminomethyl)aniline, a critical building block in modern peptide synthesis and drug development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical methodologies necessary to ensure the quality and consistency of this key reagent. The principles and protocols outlined herein are grounded in established scientific literature and adhere to regulatory expectations for analytical rigor, as detailed in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.

The Imperative of Purity in Synthesis and Development

This compound serves as a cornerstone in the synthesis of complex peptides and other macromolecules. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers the advantage of base-lability, allowing for selective deprotection under mild conditions, a feature essential in solid-phase peptide synthesis (SPPS).[4] The purity of this reagent is paramount; even minute impurities can lead to the generation of deletion or insertion sequences in peptides, complicating purification and potentially impacting the biological activity and safety of the final product. This guide delineates a multi-faceted analytical approach to comprehensively assess the purity of this compound, ensuring its suitability for its intended use.

Understanding the Impurity Landscape: A Synthesis-Based Approach

A logical approach to purity analysis begins with an understanding of the potential impurities that may arise during the synthesis of this compound. The most common synthetic route involves the reaction of 4-(aminomethyl)aniline with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Based on this, potential impurities can be categorized as follows:

-

Process-Related Impurities:

-

Unreacted Starting Materials: Residual 4-(aminomethyl)aniline.

-

Reagent-Related Impurities: Unreacted Fmoc-Cl or Fmoc-OSu, and their degradation products (e.g., 9-fluorenylmethanol).

-

By-products: Di-Fmoc derivatives where the aniline nitrogen is also protected, or over-alkylation products.

-

-

Degradation Products:

-

Deprotection Products: Loss of the Fmoc group to yield 4-(aminomethyl)aniline.

-

Oxidative Degradation: The aniline moiety is susceptible to oxidation, leading to colored impurities.

-

The following analytical workflow is proposed for a comprehensive purity assessment:

Caption: A comprehensive workflow for the purity analysis of this compound.

Chromatographic Purity: The Cornerstone of Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for assessing the purity of this compound. The Fmoc group possesses a strong chromophore, making UV detection highly sensitive.

Recommended HPLC-UV Method

The following method is a robust starting point for the analysis. Method validation should be performed in accordance with ICH Q2(R2) guidelines.

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation of the analyte from potential impurities. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the amine-containing compounds. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 20% to 90% B over 20 minutes | A broad gradient ensures the elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 265 nm | Corresponds to a strong absorbance maximum of the Fmoc group. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Protocol for HPLC-UV Analysis:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

-

System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include retention time reproducibility, peak area precision, and theoretical plates.

-

Analysis: Inject the sample solution and record the chromatogram.

-

Data Processing: Integrate all peaks and calculate the area percentage of the main peak to determine the purity. Impurities should be reported as a percentage of the total peak area.

Structural Confirmation and Impurity Identification

While HPLC provides quantitative purity data, it does not definitively identify the main component or its impurities. Spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and the identification of structurally related impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

-

Fmoc Group: δ 7.7-7.8 (d, 2H), 7.5-7.6 (d, 2H), 7.3-7.4 (t, 2H), 7.2-7.3 (t, 2H), 4.4-4.5 (d, 2H), 4.2 (t, 1H)

-

Aniline Moiety: δ 7.0-7.1 (d, 2H), 6.6-6.7 (d, 2H)

-

Methylene Linker: δ 4.3 (d, 2H)

-

Amine Protons: A broad singlet, chemical shift can vary.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Assign the signals to the corresponding protons and carbons in the molecule. Compare the spectrum to a reference standard if available. Look for unexpected signals that may indicate the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and its impurities.

Expected Mass:

-

Molecular Formula: C₂₂H₂₀N₂O₂

-

Molecular Weight: 344.41 g/mol

-

Expected [M+H]⁺: 345.15

Protocol for UPLC-MS Analysis:

-

Instrumentation: Utilize a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: Employ a similar chromatographic method as for HPLC-UV, but with a shorter column and faster gradient suitable for UPLC.

-

Mass Spectrometry: Acquire data in positive electrospray ionization (ESI) mode.

-

Data Analysis: Confirm the mass of the main peak. Analyze the mass-to-charge ratio of any impurity peaks to aid in their identification.

Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for assessing the thermal stability of this compound.

Protocol for Thermal Analysis:

-

DSC: Heat a small, accurately weighed sample in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) to determine the melting point and any other thermal events.

-

TGA: Heat a small, accurately weighed sample in an open pan at a constant rate in an inert atmosphere (e.g., nitrogen) to determine the decomposition temperature.

Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating analytical method. These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products.

Protocol for Forced Degradation:

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature. The Fmoc group is expected to be labile under these conditions.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

-

Photolytic Degradation: Expose a solution of the compound to UV light.

Analyze the stressed samples by HPLC-UV to assess the formation of degradation products and to ensure the analytical method can separate them from the main peak.

Caption: Forced degradation pathways for this compound.

Conclusion

The comprehensive purity analysis of this compound requires a multi-modal approach that combines chromatographic separation with spectroscopic identification and an assessment of thermal stability. By implementing the robust protocols detailed in this guide, researchers and drug development professionals can confidently ascertain the quality of this critical reagent, thereby ensuring the integrity and reproducibility of their synthetic endeavors. Adherence to these principles of analytical rigor is not merely a matter of good scientific practice; it is a prerequisite for the successful development of novel therapeutics.

References

-

Chem-Impex. This compound. [Link]

-

Chinese Journal of Applied Chemistry. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. [Link]

-

Pharmaffiliates. CAS No : 4403-71-8| Chemical Name : 4-Aminobenzylamine | Pharmaffiliates. [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

-

National Institute of Standards and Technology. Aniline - the NIST WebBook. [Link]

-

ResearchGate. Thermal Cleavage of the Fmoc Protection Group. [Link]

-

SpectraBase. 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum. [Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

eScholarship.org. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. [Link]

Sources

A Technical Guide to the Stability and Storage of 4-(N-Fmoc-aminomethyl)aniline

Introduction

4-(N-Fmoc-aminomethyl)aniline is a bifunctional building block of significant utility in the fields of peptide synthesis, drug development, and bioconjugation.[1][2][3] Its structure incorporates a primary aromatic amine and a methylene amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This unique architecture allows for its use as a versatile linker or scaffold, enabling the sequential construction of complex molecular architectures.[] The Fmoc group provides orthogonal protection, being stable under acidic conditions used to cleave other protecting groups like tert-butyloxycarbonyl (Boc), but readily removed by mild bases, most commonly piperidine.[5][6]

This guide provides an in-depth analysis of the chemical stability of this compound, exploring the intrinsic properties of its constituent moieties—the Fmoc group and the aniline core. Understanding the factors that influence its stability is paramount for ensuring the integrity of starting materials, the success of synthetic protocols, and the purity of final products. We will discuss the principal degradation pathways, provide evidence-based recommendations for optimal storage and handling, and present a protocol for assessing the compound's stability.

Chemical Structure and Key Functional Groups

The stability of this compound is dictated by the interplay of its key functional groups. A clear understanding of its structure is essential for appreciating its chemical behavior.

A simplified representation of the chemical structure of this compound, highlighting its key functional components.

Factors Influencing the Stability of this compound

The overall stability of this molecule is a composite of the stabilities of the Fmoc protecting group and the aniline core.

The Fmoc Protecting Group: A Base-Labile Guardian

The Fmoc group is the cornerstone of many solid-phase peptide synthesis (SPPS) strategies due to its unique cleavage conditions.[5]

-

Base Lability: The defining characteristic of the Fmoc group is its susceptibility to cleavage by bases.[7] The mechanism involves the deprotonation of the acidic proton at the 9-position of the fluorenyl ring, followed by a β-elimination reaction.[8] This process is typically facilitated by secondary amines like piperidine.[9] While robust in acidic media, prolonged exposure to even weak bases can lead to premature deprotection.[6] The stability of the Fmoc group can be influenced by the base concentration, solvent, and temperature.[9]

-

Thermal and Photostability: While generally stable at recommended storage temperatures, excessive heat can promote degradation. The fluorenyl system is also known to be fluorescent, implying it can absorb UV light, which may lead to photochemical degradation over extended periods of exposure.

The Aniline Moiety: Susceptibility to Oxidation

The aniline portion of the molecule presents a different set of stability challenges.

-

Oxidative Degradation: Anilines are notoriously prone to oxidation.[10] This process can be initiated by atmospheric oxygen and is often accelerated by light and the presence of metal ions.[11] Oxidation of aniline and its derivatives typically leads to the formation of colored impurities, which is why freshly purified aniline is often colorless but darkens over time to yellow or red.[10] For this compound, this oxidative degradation can manifest as a change in the color of the solid material, from a white or off-white powder to a yellow or brownish solid.[1][12][13]

-

Effect of Substituents: The electronic properties of substituents on the aniline ring can influence its stability.[14] The aminomethyl group at the para position is an electron-donating group, which can increase the electron density of the ring and potentially make it more susceptible to electrophilic attack and oxidation compared to unsubstituted aniline.[10]

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing appropriate storage and handling protocols.

Major potential degradation pathways for this compound.

Recommended Storage and Handling

Based on the chemical properties of this compound, the following storage and handling procedures are recommended to ensure its long-term stability and purity.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C[1][13] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[15] | To prevent oxidation of the aniline moiety. |

| Light | Protect from light[12] | To prevent photochemical degradation and light-catalyzed oxidation. |

| Container | Tightly sealed, opaque container | To prevent exposure to air, moisture, and light. |

Handling Procedures

-

Inert Atmosphere: When handling the compound outside of its primary container for extended periods, it is advisable to work in an inert atmosphere glovebox or use a Schlenk line.

-

Avoid Basic Contaminants: Ensure that all glassware and spatulas are free from basic residues to prevent inadvertent Fmoc group cleavage.

-

Minimize Exposure: Weigh out and handle the required amount of material promptly and reseal the container tightly to minimize exposure to air and light.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[15][16][17]

Experimental Protocol: Assessment of Stability

To empirically assess the stability of a given batch of this compound, a simple time-course analysis using High-Performance Liquid Chromatography (HPLC) can be performed.

Workflow for the experimental assessment of this compound stability.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

-

Aliquoting: Distribute the stock solution into several small, airtight, and light-protected vials.

-

Stress Conditions: Subject the vials to a range of conditions to accelerate potential degradation. For example:

-

Control: Store at -20°C in the dark.

-

Recommended Storage: Store at 4°C in the dark.

-

Elevated Temperature: Store at 40°C in the dark.

-

Light Exposure: Store at room temperature with exposure to ambient light.

-

-

Time Points: At designated time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove one vial from each condition for analysis.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection (monitoring at a wavelength where the Fmoc group absorbs, e.g., ~265 nm or ~301 nm).

-

Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time. Calculate the percentage purity of the parent compound at each time point for each condition. The appearance of new peaks can indicate the formation of degradation products.

Conclusion

The stability of this compound is a critical parameter that underpins its successful application in chemical synthesis. The molecule's integrity is primarily threatened by two distinct chemical processes: base-mediated cleavage of the Fmoc protecting group and oxidation of the aniline moiety. By adhering to the recommended storage conditions—specifically, refrigeration, protection from light, and storage under an inert atmosphere—researchers can significantly mitigate these degradation pathways. Rigorous adherence to proper handling procedures and periodic analytical assessment will ensure the high purity and reactivity of this valuable synthetic building block, thereby contributing to the successful and reproducible synthesis of target molecules.

References

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2004). A Detailed Investigation of Substituent Effects on N−H Bond Enthalpies in Aniline Derivatives and on the Stability of Corresponding N-Centered Radicals. Retrieved from [Link]

-

YouTube. (2025). Stability of Carbocations in Aniline Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

ACS Publications. (2014). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]

-

ResearchGate. (2020). Probing the Chemical Stability of Aniline Under High-Pressure. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection. Retrieved from [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from [Link]

-

Reddit. (2020). Fmoc protection of electron-poor aniline?. Retrieved from [Link]

-

PubMed. (2010). Mechanism of aniline degradation by yeast strain Candida methanosorbosa BP-6. Retrieved from [Link]

-

MDPI. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Retrieved from [Link]

-

NIH. (1982). Mechanisms and pathways of aniline elimination from aquatic environments. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 159790-81-5 [smolecule.com]

- 3. jk-sci.com [jk-sci.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. genscript.com [genscript.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Fmoc Protected Amino Acids - Activotec [activotec.com]

- 10. Aniline - Wikipedia [en.wikipedia.org]

- 11. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. This compound | 159790-81-5 [amp.chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fishersci.com [fishersci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data for 4-(N-Fmoc-aminomethyl)aniline: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 4-(N-Fmoc-aminomethyl)aniline, a key building block in peptide synthesis and medicinal chemistry.

Introduction

This compound, with the CAS number 159790-81-5, is a bifunctional molecule of significant interest in the fields of peptide synthesis, drug discovery, and bioconjugation.[1][] Its structure incorporates a primary aromatic amine on an aniline ring and a primary aliphatic amine protected by a fluorenylmethoxycarbonyl (Fmoc) group. This unique arrangement allows for selective chemical modifications at either amine functionality, making it a versatile linker and building block in the construction of complex molecular architectures.[][3]

The Fmoc protecting group provides stability under a variety of reaction conditions and can be selectively removed under mild basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[] The presence of the aniline moiety offers a nucleophilic center for further chemical transformations.

Accurate and comprehensive spectroscopic data is paramount for verifying the identity, purity, and structural integrity of this compound. This guide provides a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the interpretation of these spectra for quality control and research applications.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Formula: C₂₂H₂₀N₂O₂[4]

Molecular Weight: 344.41 g/mol [4]

IUPAC Name: 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate[]

Molecular Structure Diagram:

Sources

The Strategic Utility of 4-(N-Fmoc-aminomethyl)aniline: An In-Depth Technical Guide for Advanced Organic Synthesis

Introduction: A Bifunctional Building Block for Complex Molecular Architectures

In the landscape of modern organic synthesis, particularly within the realms of peptide chemistry, drug discovery, and bioconjugation, the strategic selection of building blocks is paramount to success. Among these, 4-(N-Fmoc-aminomethyl)aniline has emerged as a versatile and highly valuable reagent. Its unique bifunctional nature, featuring a nucleophilic aniline moiety and a protected primary amine, allows for sequential and orthogonal chemical modifications, making it an indispensable tool for the construction of complex molecular architectures.[1][2]

This technical guide provides an in-depth exploration of this compound as a building block, offering field-proven insights into its synthesis, properties, and diverse applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's capabilities in their synthetic endeavors.

Chemical Properties and Synthesis

Core Characteristics:

| Property | Value |

| CAS Number | 159790-81-5 |

| Molecular Formula | C₂₂H₂₀N₂O₂ |

| Molecular Weight | 344.41 g/mol |

| Appearance | White to light brown or yellow crystalline powder |

| Purity | Typically ≥95% |

| Storage | 2-8°C, protected from light and moisture |

Synthetic Strategy:

The synthesis of this compound is conceptually straightforward, involving the selective protection of one of the two amino groups of 4-(aminomethyl)aniline. The most common approach involves the protection of the more nucleophilic aliphatic amine with the fluorenylmethyloxycarbonyl (Fmoc) group.[1]

Representative Synthetic Protocol:

Objective: To synthesize this compound from 4-(aminomethyl)aniline.

Materials:

-

4-(Aminomethyl)aniline dihydrochloride

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and Water (or another appropriate solvent system)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Free Amine: In a round-bottom flask, dissolve 4-(aminomethyl)aniline dihydrochloride in water. Cool the solution in an ice bath and slowly add a solution of sodium bicarbonate until the pH is basic (pH 8-9), ensuring the formation of the free diamine.

-

Fmoc Protection: To the aqueous solution of the diamine, add a solution of Fmoc-Cl or Fmoc-OSu (1.0 equivalent) in dioxane dropwise while maintaining the temperature at 0-5°C and stirring vigorously. The differential nucleophilicity between the aliphatic and aromatic amines generally favors the selective protection of the aminomethyl group.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.[1]

Caption: Mechanism of drug release from an ADC utilizing a PABA self-immolative linker.

[5]***

Synthetic Considerations for Linker Synthesis:

The synthesis of a PABA-based linker from this compound involves several key steps after its initial synthesis:

-

Coupling of the Cleavable Unit: The aniline nitrogen is acylated with a protected dipeptide, such as Fmoc-Val-Cit-OH, using standard peptide coupling reagents. 2[6][7]. Fmoc Deprotection: The Fmoc group on the aminomethyl moiety is removed using piperidine in DMF, as previously described.

-

Payload Attachment: The newly revealed primary amine is then reacted with an activated form of the cytotoxic drug to form a stable linkage, often a carbamate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

[8]For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile building block that offers synthetic chemists a reliable tool for the construction of complex molecules. Its bifunctional nature, combined with the well-established and robust Fmoc chemistry, makes it particularly valuable in the fields of peptide synthesis and antibody-drug conjugate development. By understanding its properties and mastering the protocols for its use, researchers can unlock new possibilities in the design and synthesis of novel therapeutics and other advanced materials.

References

-

Dialnet. (n.d.). Development of Novel Self-Immolative Linkers based on Fragmentation and Cyclisation Reactions for Targeted Therapeutic Applications. Retrieved from [Link]

-

ACS Publications. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Enzymatic Conjugation Using Branched Linkers for Constructing Homogeneous Antibody-Drug Conjugates with H. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Retrieved from [Link]

-

ACS Publications. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry. Retrieved from [Link]

-

Chinese Journal of Applied Chemistry. (n.d.). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

Scilit. (n.d.). Preparation of protected peptide amides using the Fmoc chemical protocol. Retrieved from [Link]

-

University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. PubMed. Retrieved from [Link]

-

R Discovery. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. Retrieved from [Link]

-

Sygnature Discovery. (2025). Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ADC Review / Journal of Antibody-drug Conjugates. (n.d.). Advances in the Development of Dual-Drug Antibody Drug Conjugates. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. PubMed Central. Retrieved from [Link]

Sources

- 1. Buy this compound | 159790-81-5 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]

- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Fmoc-Protected Linkers in Peptide Chemistry

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc)-protected linkers, which are central to modern Solid-Phase Peptide Synthesis (SPPS). We will delve into the fundamental principles governing their function, explore the diverse array of available linkers, and provide detailed, field-proven protocols for their application. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and optimize their peptide synthesis workflows.

The Core Principle: Orchestrating Synthesis Through Orthogonal Protection

Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by anchoring the initial amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids in a controlled, stepwise manner. The success of this strategy hinges on the concept of orthogonality , where different protecting groups can be removed under distinct chemical conditions without affecting others.[1]

In the context of Fmoc-based SPPS, the strategy relies on a key pairing:

-

Temporary Nα-Protection: The Fmoc group protects the alpha-amino group of the incoming amino acid. It is stable to acidic conditions but is readily removed by a base, typically piperidine, through a β-elimination mechanism.[2]

-

Permanent Side-Chain Protection: Acid-labile protecting groups, such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-sulfonyl (Pbf), shield the reactive side chains of amino acids.[2]

-

The Linker: This specialized moiety forms a covalent bond between the C-terminus of the first amino acid and the solid support. Crucially, the linker must remain stable throughout the entire synthesis cycle (including repeated basic treatments for Fmoc removal) and then be selectively cleaved under conditions that do not degrade the final peptide.[3][4]

The genius of the Fmoc/tBu strategy lies in this chemical differentiation. The base-labile Fmoc group is removed at each step to allow chain elongation, while the acid-labile side-chain protecting groups and the linker are removed simultaneously in the final cleavage step, typically with strong acid like trifluoroacetic acid (TFA).[1]

Fig 1. High-level workflow of Fmoc SPPS.

A Curated Arsenal: Selecting the Right Linker for the Job

The choice of linker is a critical decision that dictates the C-terminal functionality of the final peptide and the conditions required for its release.[5][6] Linkers are not a one-size-fits-all solution; they are specialized tools designed for specific synthetic outcomes.

Linkers for Peptide Acids

For the synthesis of peptides with a C-terminal carboxylic acid, benzyl alcohol-type linkers are the most common choice.

-

Wang Resin (p-alkoxybenzyl alcohol): This is the workhorse for many standard peptide acid syntheses. The ester linkage formed with the first amino acid is stable to the basic conditions of Fmoc deprotection but is readily cleaved by moderate to strong TFA solutions (e.g., 95% TFA).[7]

-

2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile linker offers significant advantages. The extreme acid sensitivity allows for cleavage under very mild conditions (e.g., 1-2% TFA in dichloromethane), which enables the synthesis of fully protected peptide fragments that can be used in subsequent convergent synthesis strategies. Furthermore, the steric hindrance of the trityl group effectively suppresses side reactions like diketopiperazine formation, which can be problematic for C-terminal proline or glycine residues on Wang resin.[8]

Linkers for Peptide Amides

A large number of biologically active peptides possess a C-terminal amide. Specialized linkers have been developed to yield this functionality directly upon cleavage.

-

Rink Amide Resin: This is the most widely used resin for generating peptide amides.[9] Based on a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy structure, the C-N bond is stable throughout synthesis but is cleaved with 95% TFA to release the peptide as a C-terminal amide.[10]

-

Sieber Amide Resin: A more acid-sensitive alternative, the Sieber linker allows for the release of protected peptide amides using dilute TFA (e.g., 1% TFA in DCM).[4] This makes it an excellent choice for preparing fragments for further ligation.

Specialized and Orthogonal Linkers

Beyond the standard acid- and amide-forming linkers, a variety of specialized handles have been developed for more complex applications.

-

Photolabile Linkers: These linkers, often based on an o-nitrobenzyl moiety, are cleaved by UV light.[11][12] This provides a truly orthogonal cleavage strategy, allowing the peptide to be released under neutral, non-chemical conditions, which is ideal for sensitive peptides or for applications like peptide microarrays where reagents could interfere with subsequent assays.[12][13][14]

-

Safety-Catch Linkers: These ingenious linkers are stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[15][16] They require a discrete chemical activation step to become labile. For example, a sulfoxide-containing linker might be stable to TFA, but after reduction to a sulfide, it becomes acid-labile.[15][16] This "safety-catch" approach allows for on-resin side-chain modifications or the combination of both Fmoc and Boc protection strategies.[15][17]

-

Hydrazinobenzoyl (HB) Linker: This linker is stable to both piperidine and TFA. After synthesis, the hydrazide can be oxidized (e.g., with copper(II) acetate) to an active acyl-diazene intermediate, which can then be trapped with various nucleophiles to yield C-terminal acids, esters, or amides.

Table 1: Comparison of Common Fmoc-Compatible Linkers

| Linker Type | C-Terminal Product | Cleavage Conditions | Key Advantages & Use Cases |

| Wang | Carboxylic Acid | 50-95% TFA in DCM | Standard synthesis of peptide acids. |